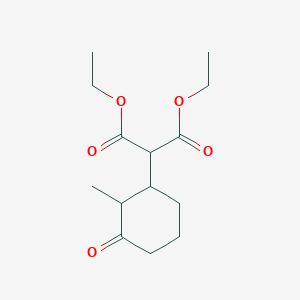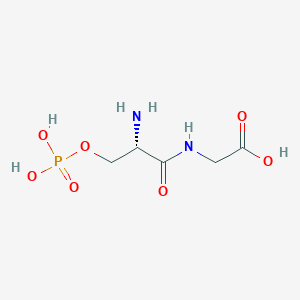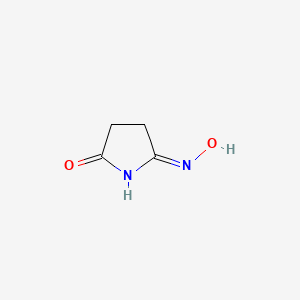
Succinimide, monooxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Succinimide, monooxime is an organic compound that belongs to the class of imides. It is a derivative of succinimide, where one of the carbonyl groups is replaced by an oxime group. This compound is known for its diverse applications in organic synthesis and various industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Succinimide, monooxime can be synthesized through the reaction of succinic anhydride with hydroxylamine. The reaction typically involves the following steps:
Formation of Succinimide: Succinic anhydride reacts with ammonia or an amine to form succinimide.
Oximation: The succinimide is then treated with hydroxylamine to replace one of the carbonyl groups with an oxime group, forming this compound.
Industrial Production Methods
Industrial production of this compound often involves the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity. Common methods include:
Analyse Chemischer Reaktionen
Types of Reactions
Succinimide, monooxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert the oxime group back to an amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Nucleophiles: Hydroxylamine, hydrazine, and other nucleophiles can be used for substitution reactions.
Major Products
Nitroso Compounds: Formed through oxidation.
Amines: Produced via reduction.
Substituted Imides: Resulting from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Succinimide, monooxime has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential as an anticonvulsant and in the development of therapeutic agents.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of succinimide, monooxime involves its interaction with molecular targets such as enzymes and proteins. The oxime group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction is crucial in its role as an enzyme inhibitor and in therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Succinimide: The parent compound, used in various industrial and pharmaceutical applications.
N-Hydroxysuccinimide: Known for its use in peptide synthesis and protein labeling.
N-Bromosuccinimide: Widely used as a brominating agent in organic synthesis.
Uniqueness
Succinimide, monooxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and biological activity. This makes it valuable in specific applications where other succinimides may not be as effective.
Eigenschaften
CAS-Nummer |
6158-14-1 |
|---|---|
Molekularformel |
C4H6N2O2 |
Molekulargewicht |
114.10 g/mol |
IUPAC-Name |
(5E)-5-hydroxyiminopyrrolidin-2-one |
InChI |
InChI=1S/C4H6N2O2/c7-4-2-1-3(5-4)6-8/h8H,1-2H2,(H,5,6,7) |
InChI-Schlüssel |
JGBHARRDIYSHKE-UHFFFAOYSA-N |
Isomerische SMILES |
C\1CC(=O)N/C1=N/O |
Kanonische SMILES |
C1CC(=O)NC1=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl [1,1,1,3,3,3-hexafluoro-2-(4-fluoroanilino)propan-2-yl]carbamate](/img/structure/B14734903.png)


![6H-Furo[2,3-g][1]benzopyran-6-one](/img/structure/B14734926.png)
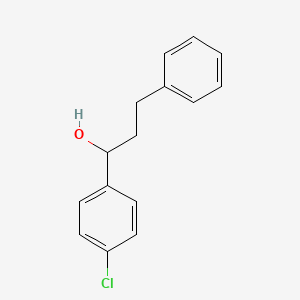
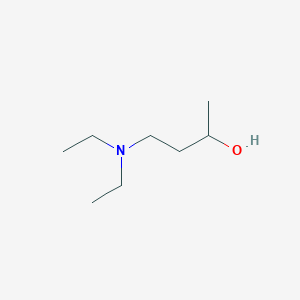
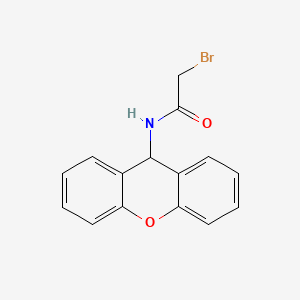
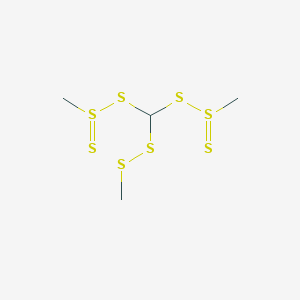

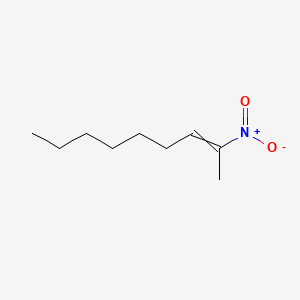

![Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B14734988.png)
